molecular formula C13H16O2 B13076772 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid

2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13076772
M. Wt: 204.26 g/mol
InChI Key: MHDJMESPOXGMCV-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is an organic compound belonging to the class of cyclobutane carboxylic acids It features a cyclobutane ring substituted with a methyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the total synthesis of cyclobutane-containing natural products, which includes the construction of cyclobutane rings through various disconnection tactics and catalytic asymmetric reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclobutane ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Cyclopentane: A five-membered ring cycloalkane.

    Cyclohexane: A six-membered ring cycloalkane.

Uniqueness

2-Methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-9-4-3-5-11(8-9)13(12(14)15)7-6-10(13)2/h3-5,8,10H,6-7H2,1-2H3,(H,14,15)

InChI Key

MHDJMESPOXGMCV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=CC(=C2)C)C(=O)O

Origin of Product

United States

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